1-{[1-(2,4,5-Trifluoro-3-methoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
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Overview
Description
1-{[1-(2,4,5-Trifluoro-3-methoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine-2,5-dione core linked to an azetidine ring, which is further substituted with a trifluoromethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(2,4,5-Trifluoro-3-methoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Introduction of the Trifluoromethoxybenzoyl Group: This step involves the acylation of the azetidine ring with 2,4,5-trifluoro-3-methoxybenzoic acid or its derivatives under conditions such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Attachment to Pyrrolidine-2,5-dione: The final step involves linking the azetidine derivative to the pyrrolidine-2,5-dione core, which can be achieved through nucleophilic substitution or amidation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(2,4,5-Trifluoro-3-methoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones if sulfur-containing groups are present.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzoyl group, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (mCPBA), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of bases or catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{[1-(2,4,5-Trifluoro-3-methoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: May be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-{[1-(2,4,5-Trifluoro-3-methoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxybenzoyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding, while the azetidine and pyrrolidine-2,5-dione cores provide structural rigidity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-{[1-(2,4-Difluoro-3-methoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione: Similar structure but with one less fluorine atom, potentially affecting its reactivity and binding properties.
1-{[1-(2,4,5-Trifluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness: The presence of the trifluoromethoxy group in 1-{[1-(2,4,5-Trifluoro-3-methoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione provides unique electronic and steric properties that can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[[1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4/c1-25-15-13(18)9(4-10(17)14(15)19)16(24)20-5-8(6-20)7-21-11(22)2-3-12(21)23/h4,8H,2-3,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBDFFBYXYUSBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)N2CC(C2)CN3C(=O)CCC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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